2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester
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Overview
Description
2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester is a chemical compound with the molecular formula C15H17N3O2 and a molecular weight of 271.32 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, making it a valuable scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester typically involves the condensation of 1-phenyl-1H-pyrazol-4-amine with ethyl 2-butenoate under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring in the compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
Uniqueness
What sets 2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester apart is its unique combination of a butenoic acid ester and a pyrazole ring, which provides a versatile scaffold for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl (E)-3-[(1-phenylpyrazol-4-yl)amino]but-2-enoate |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-15(19)9-12(2)17-13-10-16-18(11-13)14-7-5-4-6-8-14/h4-11,17H,3H2,1-2H3/b12-9+ |
InChI Key |
WDUSBPTUWNYWSZ-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CN(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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